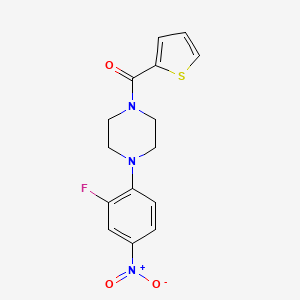
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
作用机制
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine involves the modulation of certain biochemical and physiological processes in the body. This compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Modulation of neurotransmitter levels: This compound modulates the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, anxiety, and pain perception.
2. Reduction in anxiety-like behaviors: Studies have shown that this compound has anxiolytic effects by reducing anxiety-like behaviors in animal models.
3. Antidepressant effects: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have antidepressant effects by modulating the levels of certain neurotransmitters in the brain.
4. Antipsychotic effects: This compound has also been studied for its potential antipsychotic effects by modulating dopamine and serotonin levels in the brain.
实验室实验的优点和局限性
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has high potency, which makes it an attractive candidate for therapeutic applications.
2. Selective activity: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has selective activity, which means that it can target specific neurotransmitter systems in the body.
3. Low toxicity: This compound has low toxicity, which makes it a safe candidate for therapeutic applications.
Some of the limitations include:
1. Limited research: There is limited research on the therapeutic applications of this compound, which makes it difficult to fully understand its potential.
2. Cost: The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine can be expensive, which makes it difficult to scale up for commercial use.
未来方向
There are several future directions for the research on 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine. Some of these directions include:
1. Further studies on its therapeutic applications: More research is needed to fully understand the potential therapeutic applications of this compound in various diseases and conditions.
2. Development of new derivatives: The development of new derivatives of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine could lead to compounds with improved potency and selectivity.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Identification of new targets: The identification of new targets for this compound could lead to the development of novel therapeutics for various diseases and conditions.
Conclusion:
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain biochemical and physiological processes in the body, and has shown promise as an antidepressant, antipsychotic, anxiolytic, and analgesic. Further research is needed to fully understand the potential of this compound, and to develop new derivatives with improved potency and selectivity.
合成方法
The synthesis method for 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 2-fluoro-4-nitroaniline with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product.
科学研究应用
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases and conditions. Some of the scientific research applications include:
1. Antidepressant: Studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has antidepressant effects by modulating the levels of certain neurotransmitters in the brain.
2. Antipsychotic: This compound has also been studied for its potential antipsychotic effects by modulating dopamine and serotonin levels in the brain.
3. Anxiolytic: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
4. Pain relief: This compound has also been studied for its potential analgesic effects by modulating the levels of certain neurotransmitters involved in pain perception.
属性
IUPAC Name |
[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJZFXYSSOYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methanone, [4-(2-fluoro-4-nitrophenyl)-1-piperazinyl](2-thienyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912781.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)


![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)